molecular formula C6H4Cl2FSb B075346 Dichloro-(4-fluorophenyl)stibane CAS No. 1479-11-4

Dichloro-(4-fluorophenyl)stibane

Cat. No.: B075346
CAS No.: 1479-11-4
M. Wt: 287.76 g/mol
InChI Key: BYYZECHKLHXPBE-UHFFFAOYSA-L
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Description

Dichloro-(4-fluorophenyl)stibane is an organometallic compound that contains antimony, chlorine, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro-(4-fluorophenyl)stibane can be synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of antimony(V) compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.

    Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like organolithium or organomagnesium compounds.

Major Products Formed:

    Oxidation: Antimony pentachloride and related compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted antimony compounds depending on the nucleophile used.

Scientific Research Applications

Dichloro-(4-fluorophenyl)stibane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

    Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dichloro-(4-fluorophenyl)stibane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved include binding to thiol groups in proteins, leading to the disruption of their function.

Comparison with Similar Compounds

  • Dichloro-(4-chlorophenyl)stibane
  • Dichloro-(4-bromophenyl)stibane
  • Dichloro-(4-methylphenyl)stibane

Comparison: Dichloro-(4-fluorophenyl)stibane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.

Biological Activity

Dichloro-(4-fluorophenyl)stibane (CAS Number: 1479-11-4) is an organometallic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological interactions, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide in an inert atmosphere, typically using tetrahydrofuran as a solvent. The reaction conditions require low temperatures to manage the reactivity of the Grignard reagent effectively. The resulting compound is characterized by its unique electronic properties due to the presence of the fluorine atom, which influences its reactivity compared to other halogenated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to thiol groups in proteins, potentially disrupting their function. This interaction can lead to inhibition of enzyme activity and interference with cellular signaling pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on different cell lines. Notably:

  • Cytotoxicity in Endothelial Cells : Research indicated that compounds similar to this compound exhibit selective cytotoxicity towards vascular endothelial cells, which may be beneficial for targeted cancer therapies aimed at inhibiting angiogenesis .
  • In Vitro Testing : In vitro assays demonstrated that this compound can induce cell death in specific cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound possesses distinct properties when compared to other similar compounds such as dichloro-(4-chlorophenyl)stibane and dichloro-(4-bromophenyl)stibane. The presence of fluorine not only alters the electronic characteristics but may also enhance its stability and reactivity in biological systems.

CompoundUnique FeaturesBiological Activity
This compoundFluorine substitution enhances electronic propertiesSelective cytotoxicity in endothelial cells
Dichloro-(4-chlorophenyl)stibaneChlorine atom alters reactivityLimited cytotoxicity
Dichloro-(4-bromophenyl)stibaneBromine substitution affects stabilityModerate biological activity

Case Studies

  • Targeted Cancer Therapy : A study demonstrated that derivatives of stibane compounds could selectively induce apoptosis in cancerous vascular endothelial cells while preserving normal tissues. This selectivity is crucial for minimizing side effects in cancer treatments .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of various organometallic compounds, including this compound, showing promising results against specific pathogens, warranting further exploration into its clinical applications .

Properties

IUPAC Name

dichloro-(4-fluorophenyl)stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.2ClH.Sb/c7-6-4-2-1-3-5-6;;;/h2-5H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYZECHKLHXPBE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[Sb](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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